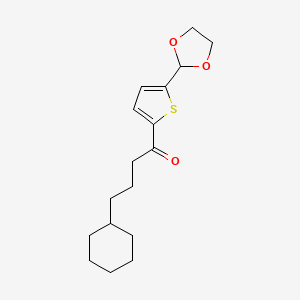

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Descripción

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, particularly the discovery and understanding of thiophene-containing compounds. The foundation for understanding such complex thiophene derivatives traces back to the seminal work of Viktor Meyer in 1882, who first identified thiophene as a contaminant in commercial benzene. Meyer's discovery emerged from his observation that isatin formed a distinctive blue dye when mixed with sulfuric acid and crude benzene, a reaction initially attributed to benzene itself but later revealed to result from thiophene impurities.

This historical milestone established thiophene as a fundamental heterocyclic scaffold, setting the stage for subsequent synthetic developments that would eventually lead to complex derivatives like this compound. The compound represents a modern synthetic achievement that builds upon over a century of thiophene chemistry advancement. Meyer's original discovery method, involving the characteristic indophenin formation reaction, demonstrated the unique reactivity patterns that make thiophene-containing compounds valuable synthetic targets.

The development of dioxolane chemistry, another crucial component of this compound, evolved through advances in acetal and ketal chemistry during the twentieth century. Dioxolanes emerged as important protecting groups for carbonyl compounds, with their formation through acetalization of aldehydes and ketones with ethylene glycol becoming a standard synthetic methodology. The integration of dioxolane protecting groups into complex heterocyclic systems like thiophene derivatives represents a sophisticated approach to multi-step organic synthesis.

Classification and Nomenclature

This compound belongs to multiple classification categories within organic chemistry, reflecting its structural complexity and diverse functional group content. The compound is primarily classified as a thiophene derivative, specifically a 2-thienyl ketone, which places it within the broader category of five-membered sulfur-containing heterocycles. The thiophene ring system, consisting of four carbon atoms and one sulfur atom in a planar aromatic arrangement, provides the foundational heterocyclic framework.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the longest carbon chain serving as the primary structural framework. Alternative names include 4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one, which emphasizes the butanone backbone with cyclohexyl and thiophene substituents. The Chemical Abstracts Service registry number 898772-76-4 provides a unique identifier that facilitates unambiguous reference across scientific databases.

From a functional group perspective, the compound incorporates several distinct chemical moieties. The ketone carbonyl group represents the primary reactive center, while the dioxolane ring functions as a protected aldehyde or ketone equivalent. The cyclohexyl group contributes significant hydrophobic character and steric bulk, potentially influencing both physical properties and biological activity patterns.

| Chemical Classification | Specific Category | Structural Feature |

|---|---|---|

| Heterocyclic Compound | Thiophene Derivative | Five-membered sulfur ring |

| Carbonyl Compound | Ketone | C=O functional group |

| Acetal/Ketal | Dioxolane | Protected carbonyl |

| Aliphatic Compound | Cyclohexyl Group | Saturated ring system |

Significance in Heterocyclic Organic Chemistry

The significance of this compound within heterocyclic organic chemistry extends beyond its individual structural features to encompass broader principles of heterocyclic reactivity, synthetic methodology, and structure-activity relationships. Thiophene-containing compounds have demonstrated exceptional versatility in medicinal chemistry applications, with the thiophene scaffold serving as a privileged heterocycle in pharmaceutical development. The aromatic character of thiophene, similar to benzene but with distinct electronic properties due to the sulfur heteroatom, provides unique opportunities for molecular recognition and biological activity.

The electronic structure of thiophene influences the reactivity patterns observed in compounds like this compound. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution reactions, while the sulfur atom's ability to participate in various bonding modes contributes to the versatility of thiophene derivatives. Research has demonstrated that thiophene compounds exhibit diverse biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

The incorporation of the dioxolane protecting group adds another layer of synthetic complexity and potential reactivity. Dioxolanes serve as masked carbonyl groups that can be selectively deprotected under acidic conditions, allowing for controlled revelation of reactive aldehyde or ketone functionality. This protection strategy enables the synthesis of complex multi-functional molecules where selective manipulation of individual reactive centers is required.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of compounds that combine multiple heterocyclic or functional group systems, as exemplified by this compound. Such compounds offer enhanced structural diversity and potential for fine-tuning physical, chemical, and biological properties through systematic modification of individual structural components.

Research Importance and Applications Overview

The research importance of this compound stems from its potential applications across multiple scientific disciplines, particularly in medicinal chemistry, materials science, and synthetic methodology development. The compound's complex structure incorporating thiophene, dioxolane, and cyclohexyl components provides a versatile platform for investigating structure-activity relationships and developing new synthetic approaches to heterocyclic compounds.

In medicinal chemistry research, thiophene derivatives have demonstrated significant therapeutic potential across numerous disease areas. Recent studies have shown that compounds containing thiophene scaffolds exhibit activities against bacterial infections, with some derivatives showing superior performance compared to established antibiotics like ciprofloxacin. The structural complexity of this compound suggests potential for selective biological interactions through multiple binding modes.

From a synthetic methodology perspective, the compound represents an important target for developing new synthetic routes to complex heterocyclic systems. The integration of multiple functional groups within a single molecular framework requires sophisticated synthetic planning and execution. Research into the synthesis of such compounds contributes to advancing general synthetic methodology and expanding the chemical space accessible through organic synthesis.

The compound's potential applications extend to materials science, where thiophene-containing molecules have found extensive use in organic electronics and photovoltaic applications. The electronic properties of thiophene systems, combined with the structural modifications possible through substituent variation, make these compounds valuable building blocks for advanced materials. The specific substitution pattern in this compound may contribute unique electronic or optical properties suitable for specialized applications.

| Research Area | Potential Application | Structural Basis |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Thiophene scaffold activity |

| Synthetic Methodology | Multi-functional Synthesis | Complex structure integration |

| Materials Science | Organic Electronics | Thiophene electronic properties |

| Chemical Biology | Probe Molecules | Multiple binding modes |

Current research trends in heterocyclic chemistry emphasize the development of compounds with enhanced selectivity and reduced side effects compared to existing therapeutic agents. The structural diversity present in this compound provides multiple opportunities for rational drug design and optimization. Additionally, the compound serves as a valuable model system for understanding the relationship between molecular structure and biological activity in complex heterocyclic systems.

Propiedades

IUPAC Name |

4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3S/c18-14(8-4-7-13-5-2-1-3-6-13)15-9-10-16(21-15)17-19-11-12-20-17/h9-10,13,17H,1-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQAUJHTELOSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641905 | |

| Record name | 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-76-4 | |

| Record name | 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves multiple steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst such as toluenesulfonic acid.

Thienyl Ketone Formation: The thienyl ketone moiety can be introduced through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Cyclohexylpropyl Chain Attachment: The cyclohexylpropyl chain can be attached via a Grignard reaction where cyclohexylmagnesium bromide reacts with a suitable propyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and thienyl ketone moiety may interact with specific active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Key Features:

- Structural Components :

- (3-Cyclohexyl)propyl group : A six-membered cyclohexane ring attached to a three-carbon propyl chain, contributing steric bulk and lipophilicity.

- Ketone linker : Enhances reactivity in nucleophilic addition or condensation reactions.

- 5-(1,3-Dioxolane)-2-thienyl group : A sulfur-containing thiophene ring fused with a dioxolane ring, which may improve solubility and serve as a protective group for carbonyl functionalities.

Comparison with Similar Compounds

The compound belongs to a broader class of thienyl-dioxolane ketones , which are structurally modified to tune physicochemical properties and reactivity. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Thienyl-Dioxolane Ketones

Key Comparative Insights:

Steric and Electronic Effects: The cyclohexyl group in the target compound introduces significant steric hindrance, which may slow reaction kinetics but improve selectivity in certain transformations . The 3-chloropropyl variant () incorporates a reactive chlorine atom, making it suitable for nucleophilic substitutions or cross-coupling reactions.

Functional Group Variations :

- Replacing the ketone with a methyl ester () shifts reactivity toward hydrolysis or transesterification, expanding utility in polymer chemistry.

This suggests that thienyl-dioxolane derivatives could serve as precursors for bioactive molecules, though further testing is required.

Commercial Availability :

- Several analogs (e.g., cyclopropyl, methyl ester) are discontinued (–7), emphasizing the niche status of this compound class. The target compound remains available but is likely restricted to specialized synthetic workflows.

Actividad Biológica

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound notable for its unique structural features, which include a cyclohexyl group, a propyl chain, a dioxolane ring, and a thienyl ketone moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H24O3S

- Molecular Weight : 308.44 g/mol

- CAS Number : 898772-76-4

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Formation of the Dioxolane Ring : Achieved through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.

- Thienyl Ketone Formation : Introduced via Friedel-Crafts acylation using thiophene and an acyl chloride with a Lewis acid catalyst.

- Cyclohexylpropyl Chain Attachment : Accomplished through a Grignard reaction involving cyclohexylmagnesium bromide and a suitable propyl halide.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The dioxolane ring and thienyl ketone moiety may modulate biological pathways by binding to specific active sites.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of thienyl ketones have shown the ability to reduce reactive oxygen species (ROS) and exhibit radical scavenging activities, suggesting potential applications in mitigating oxidative stress-related conditions .

Tyrosinase Inhibition

Studies on related compounds have demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin production. For example, certain analogs have been reported to inhibit tyrosinase with IC50 values significantly lower than that of standard inhibitors like kojic acid . This suggests that this compound may similarly affect melanin synthesis.

Case Studies

- In Vitro Studies : A study demonstrated that compounds similar to this compound effectively inhibited tyrosinase activity in B16F10 melanoma cells, leading to reduced melanin production .

- Mechanistic Insights : Docking studies revealed that these compounds bind strongly to the active site of tyrosinase, indicating a competitive inhibition mechanism .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Tyrosinase Inhibition (IC50) | Antioxidant Activity |

|---|---|---|

| This compound | TBD | TBD |

| Kojic Acid | 25.26 µM | Moderate |

| Substituted Benzylidene Derivatives | 1.03 - 5.21 µM | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, considering steric and electronic effects?

- Methodology : Superbase-promoted reactions (e.g., KOH/DMSO systems) enable nucleophilic addition of enolate anions to acetylenes, forming β,γ-ethylenic ketones. This approach avoids transition metals and leverages the dual reactivity of acetylenes for cascade cyclization. The cyclohexyl group introduces steric bulk, requiring optimization of base strength (e.g., alkali metal cations) to balance deprotonation and electrophilicity . For the dioxolan moiety, protection of carbonyl groups via 1,3-dioxolane formation prior to alkylation ensures regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound's structural features?

- Methodology :

- NMR : Use -DEPTO and -COSY to resolve overlapping signals from the thienyl and cyclohexyl groups. The dioxolan ring’s geminal protons (δ ~5.0 ppm) and ketone carbonyl (δ ~200 ppm in ) are key markers.

- IR : The ketone C=O stretch (~1700 cm) and dioxolan C-O-C asymmetric stretch (~1250 cm) confirm functional groups.

- MS : High-resolution ESI-MS with collision-induced dissociation (CID) distinguishes fragmentation patterns of the branched alkyl chain vs. thienyl-dioxolan motifs .

Advanced Research Questions

Q. What mechanistic insights guide the design of transition metal catalysts for hydrogenation or transfer hydrogenation of this ketone?

- Methodology : Ruthenium(II) and manganese(II) complexes with carboxamide ligands are effective for transfer hydrogenation. The cyclohexyl group’s steric bulk necessitates ligands with flexible bite angles to accommodate substrate size. Kinetic studies (Eyring plots) and isotopic labeling (, ) reveal rate-determining steps, such as hydride transfer or substrate binding. Ligand electronic tuning (e.g., electron-withdrawing substituents) enhances ketone polarization, critical for enantioselectivity in asymmetric reductions .

Q. How can computational chemistry (DFT, molecular dynamics) predict reactivity or stereochemical outcomes in reactions involving this compound?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the thienyl group’s electron-rich π-system may direct electrophilic attacks.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on transition states in superbase-mediated reactions. The dioxolan ring’s conformational rigidity influences steric accessibility .

- QSSR Models : Use Sterimol parameters (B, B) and vibrational frequencies to correlate substituent effects with enantioselectivity in catalytic systems .

Q. What strategies resolve contradictions in enantioselectivity data when using chiral catalysts with this ketone?

- Methodology :

- Substrate Scope Analysis : Apply a four-step QSSR workflow: (1) quantify molecular descriptors (e.g., %V), (2) test substrates across steric/electronic space, (3) build multivariate regression models, (4) validate with external substrates. This identifies outliers due to hidden steric clashes (e.g., cyclohexyl vs. catalyst pocket) .

- Kinetic Profiling : Compare turnover frequencies (TOF) and enantiomeric excess (ee) under varying temperatures. Competing pathways (e.g., radical vs. ionic mechanisms in SOMO catalysis) may explain divergent selectivity .

Q. How does the 1,3-dioxolan moiety influence the compound’s stability and reactivity under acidic or basic conditions?

- Methodology :

- Hydrolytic Stability : Perform pH-dependent degradation studies (HPLC monitoring). The dioxolan ring’s acid-catalyzed hydrolysis to a diketone is reversible, with activation energy barriers calculated via Arrhenius plots.

- Base Compatibility : In superbasic media (KOH/DMSO), the dioxolan’s electron-donating effect stabilizes enolate intermediates, accelerating C–C bond formation . Contrast with unprotected ketones, which may undergo over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.